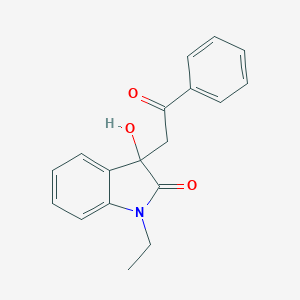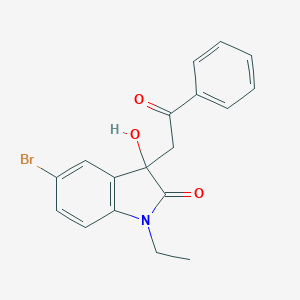![molecular formula C22H22Cl2N2O3S B307755 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone](/img/structure/B307755.png)
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone, also known as DTE, is a synthetic compound that has been widely studied for its potential therapeutic applications. DTE belongs to the class of pyrimidines, which are heterocyclic compounds that contain nitrogen atoms in their ring structure.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. These pathways are involved in cell survival, proliferation, and inflammation. 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may also induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, reduction of inflammation, protection of neurons, and improvement of cognitive function. 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has also been shown to have antioxidant properties, which may contribute to its protective effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone in lab experiments is its high potency and specificity for its target pathways. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its clinical development. Additionally, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may have off-target effects that need to be further studied.
Zukünftige Richtungen
For research on 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone include the elucidation of its mechanism of action, the development of more potent and specific derivatives, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. The development of new delivery methods for 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may also improve its pharmacokinetic properties and increase its bioavailability.
Synthesemethoden
The synthesis of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone involves the reaction of 2,4-dichlorobenzyl alcohol with ethyl 3-ethoxy-4-hydroxybenzoate in the presence of a base to form the corresponding ether. This intermediate is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to give the final product, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells. In neurodegenerative disorder research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone |
|---|---|
Molekularformel |
C22H22Cl2N2O3S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
1-[4-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-28-19-9-14(21-20(13(3)27)12(2)25-22(30)26-21)6-8-18(19)29-11-15-5-7-16(23)10-17(15)24/h5-10,21H,4,11H2,1-3H3,(H2,25,26,30) |
InChI-Schlüssel |
LBPBXLONOYVUAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OCC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Chloro-3-(heptylthio)-2'-oxo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-3'-indoline](/img/structure/B307673.png)
![5-(4-Propoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307674.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307676.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307677.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B307679.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307680.png)
![7-Acetyl-3-(allylsulfanyl)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307686.png)
![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)

![6-(3-Bromophenyl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307689.png)

![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)
![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)